molecular formula C12H22O4S3 B12652359 Dibutyl 2,2'-trithiodiacetate CAS No. 94086-70-1

Dibutyl 2,2'-trithiodiacetate

Cat. No.: B12652359
CAS No.: 94086-70-1
M. Wt: 326.5 g/mol
InChI Key: YBOOJFQIQJHNQY-UHFFFAOYSA-N
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Description

Dibutyl 2,2’-trithiodiacetate is an organic compound with the molecular formula C12H22O4S3 It is a diester of trithiodiacetic acid and is known for its unique sulfur-containing structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl 2,2’-trithiodiacetate can be synthesized through the esterification of trithiodiacetic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of dibutyl 2,2’-trithiodiacetate may involve continuous esterification processes where trithiodiacetic acid and butanol are fed into a reactor with a catalyst. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.

Types of Reactions:

    Oxidation: Dibutyl 2,2’-trithiodiacetate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dibutyl 2,2’-trithiodiacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which dibutyl 2,2’-trithiodiacetate exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological processes.

Comparison with Similar Compounds

    Dibutyl disulfide: Similar in structure but contains only two sulfur atoms.

    Dibutyl trisulfide: Contains three sulfur atoms but differs in the arrangement of the sulfur atoms.

    Dibutyl tetrasulfide: Contains four sulfur atoms and has different chemical properties.

Uniqueness: Dibutyl 2,2’-trithiodiacetate is unique due to its specific arrangement of sulfur atoms and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

94086-70-1

Molecular Formula

C12H22O4S3

Molecular Weight

326.5 g/mol

IUPAC Name

butyl 2-[(2-butoxy-2-oxoethyl)trisulfanyl]acetate

InChI

InChI=1S/C12H22O4S3/c1-3-5-7-15-11(13)9-17-19-18-10-12(14)16-8-6-4-2/h3-10H2,1-2H3

InChI Key

YBOOJFQIQJHNQY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSSSCC(=O)OCCCC

Origin of Product

United States

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